1,1'-Diethylferrocene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

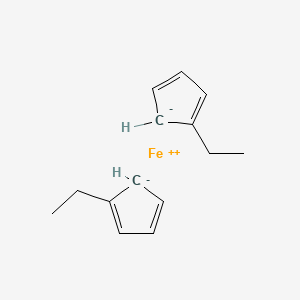

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-ethylcyclopenta-1,3-diene;iron(2+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C7H9.Fe/c2*1-2-7-5-3-4-6-7;/h2*3-6H,2H2,1H3;/q2*-1;+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJCVWCLJWGEOOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C[CH-]1.CCC1=CC=C[CH-]1.[Fe+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18Fe | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1273-97-8 | |

| Record name | Ferrocene, 1,1′-diethyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1273-97-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis(ethylcyclopentadienyl)iron | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1,1'-Diethylferrocene from Ferrocene

Abstract

This guide provides a comprehensive technical overview for the synthesis of 1,1'-diethylferrocene, a valuable organometallic compound with applications in materials science, catalysis, and pharmaceuticals.[1][2] Recognizing the challenges of direct alkylation, this document details a robust and widely adopted two-step synthetic strategy. The methodology begins with the Friedel-Crafts acylation of ferrocene to yield the stable intermediate, 1,1'-diacetylferrocene, followed by the complete reduction of the carbonyl functionalities. This paper emphasizes the chemical principles underpinning the choice of reagents and reaction conditions, offering field-proven protocols and critical insights for researchers, chemists, and professionals in drug development.

Introduction: The Aromaticity and Reactivity of Ferrocene

Ferrocene, [Fe(C₅H₅)₂], is a historically significant organometallic compound featuring a central iron atom "sandwiched" between two parallel cyclopentadienyl (Cp) rings.[3] This unique structure imparts exceptional stability and a chemical reactivity analogous to that of aromatic organic compounds like benzene. The electron-rich nature of the Cp rings makes ferrocene highly susceptible to electrophilic aromatic substitution, providing a versatile platform for the synthesis of a vast array of functionalized derivatives.[3][4][5]

Among these derivatives, 1,1'-dialkylferrocenes, and specifically this compound, are of significant interest. Their liquid state at room temperature, electrochemical properties, and utility as precursors make them important in various advanced applications.[1][6] However, the direct Friedel-Crafts ethylation of ferrocene is synthetically challenging, often resulting in a difficult-to-separate mixture of mono-, poly-alkylated products, and ferrocenium salt byproducts from oxidation.[7] Therefore, a more controlled, stepwise approach is scientifically and practically superior.

Strategic Overview: A Two-Step Synthesis Pathway

To achieve high purity and yield, the synthesis of this compound is most effectively executed via a two-step process. This strategy leverages the deactivating effect of an acyl group to control the substitution pattern on the ferrocene core.

-

Step 1: Friedel-Crafts Acylation. Ferrocene is diacylated using an appropriate acylating agent and a mild acid catalyst to produce the crystalline intermediate, 1,1'-diacetylferrocene.

-

Step 2: Carbonyl Reduction. The two acetyl groups of the intermediate are then reduced to their corresponding methylene groups to yield the final product, this compound.

This approach offers excellent control over the introduction of two functional groups, one onto each Cp ring, ensuring the desired 1,1'-disubstitution pattern.

Caption: Overall synthetic route to this compound.

Part I: Synthesis of 1,1'-Diacetylferrocene

The foundational step in this synthesis is a controlled Friedel-Crafts acylation. Ferrocene is so reactive that it can be readily acylated under milder conditions than those required for benzene.[8]

Mechanistic Considerations and Reagent Selection

The reaction proceeds via the generation of an acylium ion electrophile, which then attacks the electron-rich cyclopentadienyl ring.[9]

-

Acylating Agent & Catalyst: While various combinations exist, the use of acetic anhydride with 85% phosphoric acid as a catalyst is a well-established and reliable method.[8] Phosphoric acid is a Brønsted-Lowry acid catalyst that is sufficiently strong to generate the acylium ion from the anhydride but is milder than Lewis acids like AlCl₃, which can promote unwanted side reactions or oxidation of the iron center.[5][8]

-

Controlling Substitution: The first acetyl group introduced onto a Cp ring acts as a deactivating group due to its electron-withdrawing nature.[5] This deactivation slows further substitution on the same ring, thereby directing the second acylation to the unsubstituted, more reactive second Cp ring. This electronic effect is the key to selectively forming the 1,1'-disubstituted product over the 1,2-isomer.[4] By using a stoichiometric excess of the acylating agent and sufficient reaction time, the formation of 1,1'-diacetylferrocene is favored.[3][10]

Caption: Simplified Friedel-Crafts acylation mechanism.

Experimental Protocol: Friedel-Crafts Acylation

Safety Note: Acetic anhydride and phosphoric acid are corrosive. Sodium hydroxide is caustic. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[8]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser fitted with a drying tube, add ferrocene (1.0 eq).

-

Reagent Addition: Add acetic anhydride (approx. 10 eq), which also serves as the solvent.[8] With gentle stirring, carefully add 85% phosphoric acid (approx. 2 eq) dropwise to the mixture.

-

Heating: Heat the reaction mixture in a water bath maintained at 60-70°C for 20-30 minutes.[8] The solution will darken in color.

-

Quenching: After the heating period, cool the flask in an ice bath. Cautiously pour the cooled reaction mixture over a generous amount of crushed ice in a beaker.

-

Neutralization: Slowly neutralize the acidic solution by adding aqueous sodium hydroxide solution (e.g., 10% w/v) in portions with constant stirring until the pH is neutral, as checked with pH paper.[8]

-

Isolation: Collect the resulting reddish-brown precipitate by vacuum filtration, wash it thoroughly with cold water, and allow it to air dry. This crude product contains 1,1'-diacetylferrocene, along with some unreacted ferrocene and mono-acetylferrocene.

Purification and Characterization of the Intermediate

The crude product is purified using column chromatography to separate the components based on polarity.

-

Stationary Phase: Alumina or silica gel.

-

Elution: A solvent gradient is typically used.

-

Elute with a non-polar solvent like hexane to recover unreacted, less polar ferrocene (yellow-orange band).[8]

-

Increase solvent polarity with a mixture like 50:50 hexane/diethyl ether or dichloromethane to elute the mono-acetylferrocene (orange-red band).[3][8]

-

Finally, elute with a more polar solvent or mixture (e.g., diethyl ether or ethyl acetate) to collect the desired 1,1'-diacetylferrocene (dark red band).[3][8]

-

-

Characterization: The purified product is a red crystalline solid.[2] Its identity and purity can be confirmed by melting point determination and spectroscopic analysis (¹H NMR, ¹³C NMR, IR).

Part II: Reduction to this compound

The final step is the reduction of the two carbonyl groups of 1,1'-diacetylferrocene to methylene (CH₂) groups. The choice of reducing agent is critical and depends on the desired reaction conditions (pH, temperature) and scale.

Comparison of Reduction Methodologies

| Method | Reducing Agents | Conditions | Advantages | Disadvantages |

| Clemmensen Reduction | Amalgamated Zinc (Zn(Hg)), HCl | Harshly acidic, reflux | Effective for acid-stable compounds | Uses toxic mercury; not suitable for acid-sensitive substrates.[11] |

| Wolff-Kishner Reduction | Hydrazine (N₂H₄), KOH or NaOH | Harshly basic, high temp (>180°C) | Effective for base-stable compounds; metal-free | Requires high temperatures and strongly basic conditions; not suitable for base-sensitive substrates.[12] |

| Catalytic Reduction | Borane-Methyl Sulfide (BMS) | Mild, aprotic solvent (e.g., THF) | High efficiency, mild conditions, easy workup, environmentally friendlier.[13] | Reagent can be moisture-sensitive. |

| Ionic Hydrogenation | Sodium Borohydride (NaBH₄), TFA | Acidic, low temperature | Efficient, excellent yields, simple procedure.[13] | Uses a strong, corrosive acid (TFA). |

For modern laboratory synthesis, methods employing borane complexes are often preferred due to their mild conditions and high selectivity, which are crucial for preserving the integrity of the ferrocene core.[13]

Experimental Protocol: Borane-Methyl Sulfide Reduction

Safety Note: Borane-methyl sulfide complex is flammable and reacts with water. Tetrahydrofuran (THF) is flammable and can form peroxides. This procedure must be conducted under an inert atmosphere (e.g., nitrogen or argon) in a dry apparatus.

-

Reaction Setup: In a dry, nitrogen-flushed, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a condenser, dissolve the purified 1,1'-diacetylferrocene (1.0 eq) in anhydrous tetrahydrofuran (THF).

-

Reagent Addition: Cool the solution in an ice bath. Add borane-methyl sulfide complex (a slight excess, e.g., 2.2-2.5 eq) dropwise via the dropping funnel over 30 minutes, maintaining the temperature below 10°C.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for several hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Quenching: Cautiously quench the reaction by slowly adding methanol dropwise in an ice bath to destroy excess borane.

-

Work-up: Remove the solvent under reduced pressure (rotary evaporation). Dissolve the residue in a suitable organic solvent like diethyl ether, wash sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent to yield the crude this compound as a brownish-yellow liquid.[13]

Final Purification and Characterization

The crude liquid can be purified by column chromatography on silica gel, eluting with a non-polar solvent such as hexane.

-

Product: this compound is a brownish-yellow to orange liquid.[6][13]

-

Characterization: Purity and identity are confirmed by ¹H NMR and ¹³C NMR spectroscopy, which will show characteristic signals for the ethyl groups and the substituted Cp rings.

| Property | Ferrocene | 1,1'-Diacetylferrocene | This compound |

| CAS Number | 102-54-5 | 1273-94-5[2] | 1273-97-8[6] |

| Molecular Formula | C₁₀H₁₀Fe | C₁₄H₁₄FeO₂[2] | C₁₄H₁₈Fe[6] |

| Molecular Weight | 186.04 g/mol | 270.11 g/mol [2] | 242.14 g/mol [6] |

| Appearance | Orange crystalline solid | Red crystalline solid[2] | Brownish-yellow liquid[13] |

| Boiling Point | 249 °C (sublimes) | N/A (solid) | ~284 °C[6] |

| Density | 1.49 g/cm³ | N/A (solid) | ~1.18 g/mL at 25 °C[6] |

Conclusion

The synthesis of this compound from ferrocene is most reliably achieved through a two-step process involving Friedel-Crafts acylation followed by carbonyl reduction. This method provides superior control over selectivity and results in higher purity of the final product compared to direct alkylation. The choice of a mild reduction agent, such as a borane complex, aligns with modern synthetic practices that prioritize safety, efficiency, and mild reaction conditions. The protocols and insights provided in this guide offer a robust framework for the successful synthesis and purification of this important ferrocene derivative for advanced research and development applications.

References

-

Kaimosi BioChem Tech Co., Ltd. 1,1′-Diethyl Ferrocene Literature. Available from: [Link]

-

Gelest. Safety Data Sheet: 1,1′-Diethyl Ferrocene. Available from: [Link]

-

Mohrig, J. R., Hammond, C. N., Morrill, T. C., & Neckers, D. C. (2012). Friedel-Crafts Acylation of Ferrocene: Acetylferrocene. Truman ChemLab. Available from: [Link]

-

Massachusetts Institute of Technology. (n.d.). Experiment #2: The Preparation of Ferrocene and Acetylferrocene. 5.310 Laboratory Chemistry. Available from: [Link]

-

American Elements. This compound. Available from: [Link]

-

Anasazi Instruments. Friedel Crafts Acetylation of Ferrocene. Anasazi Experiment Series. Available from: [Link]

-

National Center for Biotechnology Information. Diethylferrocene. PubChem Compound Database. Available from: [Link]

-

Wang, Y., et al. (2017). Synthesis of Diacetylferrocene and Analysis of Photo-ligand Exchange Reaction Product between Diacetylferrocene and 1, 10-Phenanthroline: A New and Interesting Comprehensive Chemistry Experiment. University Chemistry. Available from: [Link]

-

D'Souza, L. C., & D'Souza, M. J. (2020). Two-Step Experiment for Undergraduate Organic Chemistry Laboratory Using Green Techniques: Synthesis of Acetylferrocene and Its Reduction to (±)-1-Ferrocenylethanol. Journal of Chemical Education. Available from: [Link]

-

Wikipedia. Wolff–Kishner reduction. Available from: [Link]

-

Alimov, A. M., et al. (2024). Synthesis of Some Ferrocene Derivatives. American Journal of Technology and Applied Sciences. Available from: [Link]

-

Shul'gin, V. F., et al. (2022). DFT Calculations of the Thermal Destruction of 1,1'-Diacetyl Ferrocene. Russian Journal of Physical Chemistry A. Available from: [Link]

-

Al-Azab, A. S. (2016). SYNTHESIS of Ferrocenyl Chalcones FROM Acetylferrocene and 1,1'- Diacetylferrocene and Some Applications. ResearchGate. Available from: [Link]

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Available from: [Link]

-

Scribd. (n.d.). 14-Friedel Crafts Acylation Ferrocene. Available from: [Link]

- Google Patents. (2015). CN104945445A - Production method of ethylferrocene.

-

NIST. Ferrocene, 1,1'-diacetyl-. NIST Chemistry WebBook. Available from: [Link]

-

The Organic Chemistry Tutor. (2023). Clemmensen Reduction. YouTube. Available from: [Link]

-

Kubo, A., et al. (1985). 1H NMR Studies on the Molecular Dynamics of Acetylferrocene in Crystals. ResearchGate. Available from: [Link]

Sources

- 1. americanelements.com [americanelements.com]

- 2. chemimpex.com [chemimpex.com]

- 3. web.mit.edu [web.mit.edu]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. This compound | 1273-97-8 [chemicalbook.com]

- 7. media.neliti.com [media.neliti.com]

- 8. chemlab.truman.edu [chemlab.truman.edu]

- 9. aiinmr.com [aiinmr.com]

- 10. vernier.com [vernier.com]

- 11. youtube.com [youtube.com]

- 12. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]

- 13. 1273-97-8|1,1′-Diethyl Ferrocene|Kaimosi BioChem Tech Co., Ltd [kaimosi.com]

1,1'-Diethylferrocene (CAS: 1273-97-8): A Comprehensive Technical Guide for Advanced Applications

This guide provides an in-depth technical overview of 1,1'-Diethylferrocene, a key organometallic compound. Tailored for researchers, scientists, and professionals in drug development and materials science, this document explores its synthesis, physicochemical properties, and diverse applications, with a focus on the underlying scientific principles that drive its utility.

Introduction to Ferrocene and Its Alkylated Derivatives

Ferrocene, with its unique "sandwich" structure comprising an iron atom situated between two parallel cyclopentadienyl (Cp) rings, marked a pivotal moment in the advancement of organometallic chemistry.[1] This structural motif imparts exceptional stability and a rich redox chemistry centered on the Fe(II)/Fe(III) couple.[1] The aromatic nature of the Cp rings allows for electrophilic substitution reactions, enabling the synthesis of a vast array of functionalized ferrocene derivatives.

This compound is a prominent example of a symmetrically disubstituted ferrocene. The presence of ethyl groups on each Cp ring enhances its solubility in organic solvents and modulates its electronic properties, making it a valuable precursor and active component in various advanced materials and catalytic systems.[2]

Physicochemical and Spectroscopic Profile

This compound is an orange, viscous liquid at room temperature, insoluble in water but soluble in common organic solvents.[3] Its stability under normal conditions and well-defined electrochemical behavior make it a reliable component in various applications.[4]

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 1273-97-8 | [3][5] |

| Molecular Formula | C₁₄H₁₈Fe | [3][6] |

| Molecular Weight | 242.14 g/mol | [3][5][6] |

| Appearance | Orange liquid | [6] |

| Boiling Point | 284 °C | [3][6] |

| Density | 1.18 g/mL at 25 °C | [3][6] |

| Refractive Index | n20/D 1.58 | [3] |

| Flash Point | 230 °F (110 °C) | [3] |

| Solubility | Insoluble in water | [3] |

A comprehensive understanding of its spectroscopic characteristics is crucial for quality control and research applications. While detailed spectral data can be found in various databases, a typical ¹H NMR spectrum would show characteristic signals for the ethyl protons and the protons on the substituted cyclopentadienyl rings.

Synthesis of this compound: A Two-Step Approach

The most common and efficient laboratory-scale synthesis of this compound involves a two-step process: a Friedel-Crafts acylation of ferrocene to produce 1,1'-diacetylferrocene, followed by a reduction of the acetyl groups to ethyl groups.[7]

Step 1: Friedel-Crafts Acylation of Ferrocene

The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction.[8][9] In this case, the highly electron-rich cyclopentadienyl rings of ferrocene readily react with an acylating agent, typically acetic anhydride, in the presence of a mild acid catalyst like phosphoric acid.[8][10] The use of a milder catalyst is possible due to the high reactivity of ferrocene, which is significantly more nucleophilic than benzene.[10] The reaction deactivates the ring to further substitution, allowing for the isolation of the mono- and di-acylated products.[8]

Experimental Protocol: Synthesis of 1,1'-Diacetylferrocene

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ferrocene in acetic anhydride.

-

Catalyst Addition: Slowly add 85% phosphoric acid to the reaction mixture while stirring. The acid protonates the acetic anhydride, forming a highly electrophilic acylium ion.[11]

-

Heating: Heat the reaction mixture in a water bath. The elevated temperature promotes the electrophilic substitution on both cyclopentadienyl rings.

-

Quenching and Neutralization: After the reaction is complete (monitored by TLC), cool the mixture and carefully pour it over ice. Neutralize the excess acid with a base, such as sodium hydroxide solution, until the solution is slightly alkaline.

-

Isolation and Purification: The crude 1,1'-diacetylferrocene precipitates as a solid. Isolate the product by vacuum filtration, wash with water, and dry. Further purification can be achieved by recrystallization or column chromatography to separate it from unreacted ferrocene and monoacetylferrocene.[10][12]

Step 2: Reduction of 1,1'-Diacetylferrocene

The carbonyl groups of 1,1'-diacetylferrocene are then reduced to methylene groups to yield this compound. The Clemmensen reduction is a highly effective method for this transformation, particularly for aryl-alkyl ketones.[13][14] This reaction is carried out using amalgamated zinc (Zn(Hg)) in the presence of a strong acid, typically concentrated hydrochloric acid.[14] The reaction occurs on the surface of the zinc.[14]

An alternative, often milder, method is the Wolff-Kishner reduction, which involves the formation of a hydrazone followed by elimination of nitrogen gas under basic conditions.[15][16] However, for this specific transformation, the Clemmensen reduction is frequently employed.[14] More modern and environmentally friendly methods using reagents like a borane-methyl sulfide complex have also been developed to achieve this reduction under milder conditions.[7]

Experimental Protocol: Clemmensen Reduction of 1,1'-Diacetylferrocene

-

Amalgamated Zinc Preparation: Prepare zinc amalgam by stirring zinc powder with a solution of mercury(II) chloride. This process activates the zinc surface.

-

Reaction Setup: In a round-bottom flask fitted with a reflux condenser, add the amalgamated zinc, concentrated hydrochloric acid, and a solvent such as toluene.

-

Substrate Addition: Add the purified 1,1'-diacetylferrocene to the reaction mixture.

-

Reflux: Heat the mixture to reflux with vigorous stirring. The reduction of the carbonyl groups to methylene groups occurs at the zinc surface.

-

Workup and Isolation: After the reaction is complete, cool the mixture and separate the organic layer. Wash the organic layer with water and a dilute solution of sodium bicarbonate to remove any remaining acid.

-

Purification: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent under reduced pressure. The resulting crude this compound can be purified by vacuum distillation or column chromatography to obtain a high-purity product.

Caption: Synthesis workflow for this compound.

Applications in Research and Development

This compound serves as a versatile compound in several areas of research and industrial applications.[6]

-

Catalysis: As a derivative of ferrocene, it can be used as a precursor to synthesize more complex ligands for catalysts in various organic reactions.[17] The electronic properties modified by the ethyl groups can influence the catalytic activity.[2]

-

Materials Science: It is employed in the development of novel materials, including conductive polymers and redox-active materials for electrochemical applications such as sensors and batteries.[2][17] The reversible redox couple of the ferrocene unit is central to these applications.

-

Precursor for Advanced Materials: this compound is a useful precursor material for thin-film deposition and in the manufacturing of certain electronic components.[6]

-

Pharmaceutical Research: While not a therapeutic agent itself, ferrocene derivatives are explored for their potential in drug formulation and development, leveraging their unique chemical properties.[6]

Safety, Handling, and Storage

As with any chemical reagent, proper handling and storage of this compound are essential to ensure laboratory safety.

Table 2: GHS Hazard Information

| Hazard Statement | Precautionary Statement | Reference(s) |

| H302 + H312 + H332: Harmful if swallowed, in contact with skin or if inhaled. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. | [18] |

| P280: Wear protective gloves/protective clothing. | [18] | |

| P301 + P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. | [18] | |

| P302 + P352: IF ON SKIN: Wash with plenty of water. | [18] | |

| P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. | [18] |

Handling:

-

Work in a well-ventilated area, preferably a chemical fume hood.[18]

-

Avoid contact with skin, eyes, and clothing.[4] Wear appropriate personal protective equipment (PPE), including safety glasses with side-shields, chemical-resistant gloves, and a lab coat.[4][18]

-

Wash hands thoroughly after handling.[18]

Storage:

-

Store in a tightly closed container in a cool, dry place.[19]

-

Keep in an inert atmosphere to prevent oxidation.[3]

-

Store away from incompatible materials such as strong oxidizing agents.[4]

Disposal:

-

Dispose of waste material in accordance with local, state, and federal regulations. It is recommended to use a licensed professional waste disposal service.[18]

Caption: Key safety, handling, and storage considerations.

Conclusion

This compound is a valuable organometallic compound with a well-established synthetic pathway and a range of applications in catalysis and materials science. Its unique structural and electronic properties, derived from the ferrocene core and modulated by the ethyl substituents, make it a subject of ongoing interest in both academic and industrial research. A thorough understanding of its synthesis, properties, and handling procedures is paramount for its effective and safe utilization in the laboratory.

References

- 1,1'-Diacetylferrocene – Chem-Impex. (URL: )

- This compound | AMERICAN ELEMENTS ®. (URL: )

- Material Safety Data Sheet - 1,1'-Diacetylferrocene, 97% - Cole-Parmer. (URL: )

- 1,1'-Diacetylferrocene | AMERICAN ELEMENTS ®. (URL: )

- 1,1′-Diethyl Ferrocene Safety D

- This compound | 1273-97-8 - ChemicalBook. (URL: )

- 1,1'-Diacetylferrocene - Safety D

- 1273-97-8|1,1′-Diethyl Ferrocene|Kaimosi BioChem Tech Co., Ltd. (URL: )

- CAS 1273-97-8: Ferrocene, 1,1′-diethyl- | CymitQuimica. (URL: )

- SAFETY D

- Diethylferrocene | C14H18Fe | CID 15265835 - PubChem - NIH. (URL: )

- This compound | 1273-97-8 | Shanghai Petrochemical Chemicals Co., Ltd. (URL: )

- Friedel Crafts, Acetyl

- Microscale Friedel-Crafts Acylation of Ferrocene: Acetylferrocene, pS80 - Thermo Fisher Scientific. (URL: )

- Acylation of Ferrocene: A Greener Approach | Journal of Chemical Educ

- The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. (2018-08-27). (URL: )

- Recent Catalytic Applications of Ferrocene and Ferrocenium Cations in the Syntheses of Organic Compounds - MDPI. (URL: )

- Clemmensen reduction. (URL: )

- Friedel-Crafts Acylation of Ferrocene - an Inquisitive Lab Demonstr

- Friedel-Crafts Acylation of Ferrocene: Acetylferrocene Adapted from JR Mohrig, CN Hammond, TC Morrill, and DC Neckers Experimen - Truman ChemLab. (2012-08-21). (URL: )

- Clemmensen Reduction - Alfa Chemistry. (URL: )

- Clemmensen & Wolff-Kishner reductions of acyl benzenes - YouTube. (2019-10-10). (URL: )

- CLEMMENSEN REDUCTION. (URL: )

Sources

- 1. mdpi.com [mdpi.com]

- 2. CAS 1273-97-8: Ferrocene, 1,1′-diethyl- | CymitQuimica [cymitquimica.com]

- 3. This compound | 1273-97-8 [chemicalbook.com]

- 4. fishersci.com [fishersci.com]

- 5. Diethylferrocene | C14H18Fe | CID 15265835 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. americanelements.com [americanelements.com]

- 7. 1273-97-8|1,1′-Diethyl Ferrocene|Kaimosi BioChem Tech Co., Ltd [kaimosi.com]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. chemlab.truman.edu [chemlab.truman.edu]

- 11. aiinmr.com [aiinmr.com]

- 12. m.youtube.com [m.youtube.com]

- 13. alfa-chemistry.com [alfa-chemistry.com]

- 14. annamalaiuniversity.ac.in [annamalaiuniversity.ac.in]

- 15. uwindsor.ca [uwindsor.ca]

- 16. m.youtube.com [m.youtube.com]

- 17. chemimpex.com [chemimpex.com]

- 18. kaimosi.com [kaimosi.com]

- 19. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

molecular weight of 1,1'-Diethylferrocene

An In-Depth Technical Guide to the Molecular Weight of 1,1'-Diethylferrocene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the (CAS No: 1273-97-8), an organometallic compound of significant interest in industrial chemistry and pharmaceutical development.[1] Moving beyond a simple statement of the value, this document details the fundamental calculation from its molecular formula, discusses the significance of its physicochemical properties, and outlines the principles of its experimental verification. The guide is structured to deliver both foundational knowledge and field-proven insights, ensuring a thorough understanding for researchers and drug development professionals.

Introduction to this compound

This compound, also known as bis(ethylcyclopentadienyl)iron, is a derivative of ferrocene, a classic example of a "sandwich" compound where an iron atom is situated between two parallel cyclopentadienyl rings.[1][2] The addition of ethyl groups to each ring modifies its electronic properties and solubility, making it a valuable reagent, catalyst, and precursor material in various synthetic applications.[1] An accurate understanding of its molecular weight is the cornerstone for all quantitative work, from reaction stoichiometry and solution preparation to analytical characterization and regulatory documentation.

Molecular Structure and Composition

The defining characteristic of this compound is its molecular structure. The chemical formula for this compound is C₁₄H₁₈Fe .[2][3][4] This formula indicates that a single molecule is composed of:

-

14 Carbon (C) atoms

-

18 Hydrogen (H) atoms

-

1 Iron (Fe) atom

This composition is the absolute basis for determining its molecular weight.

Caption: Molecular structure of this compound.

Calculation of Molecular Weight

The molecular weight (MW) is the sum of the atomic weights of all atoms in the molecule. The calculation is a fundamental exercise in stoichiometry, relying on standardized atomic weights provided by IUPAC.

Step 1: Identify Atomic Weights of Constituent Elements First, we must use the standard atomic weight for each element. These values represent a weighted average of the natural abundances of an element's isotopes.[5][6]

Step 2: Calculate the Total Mass for Each Element Next, multiply the atomic weight of each element by the number of atoms of that element present in the molecular formula (C₁₄H₁₈Fe).

-

Total Mass of Iron: 1 × 55.845 amu = 55.845 amu

-

Total Mass of Carbon: 14 × 12.011 amu = 168.154 amu

-

Total Mass of Hydrogen: 18 × 1.008 amu = 18.144 amu

Step 3: Sum the Masses to Determine Molecular Weight The final step is to sum the total masses. The result is typically expressed in grams per mole ( g/mol ) for laboratory applications.

MW = 55.845 + 168.154 + 18.144 = 242.143 g/mol

This calculated value aligns with the widely reported molecular weight of 242.14 g/mol .[1][3][13]

| Element | Symbol | Count | Atomic Weight (amu) | Total Mass (amu) |

| Iron | Fe | 1 | 55.845[1][7][8] | 55.845 |

| Carbon | C | 14 | 12.011[5][6][9] | 168.154 |

| Hydrogen | H | 18 | 1.008[10][11][12] | 18.144 |

| Total | 242.143 |

Physicochemical Properties

The molecular weight directly influences the physical and chemical properties of this compound. These properties are critical for its handling, storage, and application in experimental protocols.

| Property | Value |

| Molecular Formula | C₁₄H₁₈Fe[2][3][4] |

| Molecular Weight | 242.14 g/mol [1][3][13] |

| Appearance | Clear dark orange to dark red-brown liquid[1][3] |

| Density | ~1.18 g/mL at 20-25 °C[1][3][13] |

| Boiling Point | 284 °C (lit.)[1][13]; 123-124 °C at 5.5 Torr[3] |

| Flash Point | 230 °F (110 °C)[3][13] |

| Solubility | Insoluble in water[13] |

Experimental Verification of Molecular Weight

While the calculated molecular weight is theoretically sound, experimental verification is a cornerstone of scientific integrity. The primary technique for determining the molecular weight of a compound like this compound with high accuracy is Mass Spectrometry (MS) .

The causality behind choosing MS is its ability to measure the mass-to-charge ratio (m/z) of ionized molecules. For this compound, we would expect to see a prominent peak corresponding to the molecular ion [M]⁺ or a related fragment. The value reported by chemical databases as the "Exact Mass" (242.075788 amu) is the monoisotopic mass, calculated using the mass of the most abundant isotopes of each element (e.g., ¹²C, ¹H, ⁵⁶Fe), which is what high-resolution mass spectrometry measures.[1]

Caption: Conceptual workflow for molecular weight verification via Mass Spectrometry.

Conclusion

The is definitively calculated as 242.14 g/mol based on its chemical formula, C₁₄H₁₈Fe, and the standard atomic weights of its constituent elements. This value is not merely a theoretical constant but a fundamental parameter that underpins the compound's quantitative use in research and development. Its physicochemical properties are a direct consequence of its molecular structure and mass. For any application, from synthetic chemistry to materials science, a precise understanding and, where necessary, experimental verification of this value are essential for achieving reproducible and reliable scientific outcomes.

References

-

American Elements. (n.d.). This compound. Retrieved from [Link]

-

National Institute of Standards and Technology (NIST). (n.d.). Ferrocene, 1,1'-diethyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

AINFO INC. (n.d.). Safety Data Sheet: 1,1'-Diethyl Ferrocene. Retrieved from [Link]

-

Wikipedia. (n.d.). Hydrogen. Retrieved from [Link]

-

Wikipedia. (n.d.). Carbon. Retrieved from [Link]

-

Wikipedia. (n.d.). Iron. Retrieved from [Link]

-

IUPAC Commission on Isotopic Abundances and Atomic Weights. (n.d.). Hydrogen. Retrieved from [Link]

-

NGLOS. (n.d.). Iron. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Hydrogen. Periodic Table. Retrieved from [Link]

-

Quora. (2021). What is the weight of one atom of iron in grams?. Retrieved from [Link]

-

Quora. (2018). How heavy is one atom of carbon?. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Iron. PubChem Compound Summary for CID 23925. Retrieved from [Link]

-

Chemistry For Everyone. (2023, November 28). What Is The Atomic Weight Of Carbon? [Video]. YouTube. Retrieved from [Link]

-

Chemistry For Everyone. (2023, December 6). What Is The Atomic Weight Of Hydrogen? [Video]. YouTube. Retrieved from [Link]

-

Medium. (2024, January 1). Understanding the Atomic Weight of Carbon: A Fundamental Concept in Chemistry. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Iron. Periodic Table. Retrieved from [Link]

-

Westfield State University. (n.d.). Atomic/Molar mass. Retrieved from [Link]

-

Wikipedia. (n.d.). Standard atomic weight. Retrieved from [Link]

Sources

- 1. americanelements.com [americanelements.com]

- 2. kaimosi.com [kaimosi.com]

- 3. echemi.com [echemi.com]

- 4. Ferrocene, 1,1'-diethyl- [webbook.nist.gov]

- 5. youtube.com [youtube.com]

- 6. Understanding the Atomic Weight of Carbon: A Fundamental Concept in Chemistry - Oreate AI Blog [oreateai.com]

- 7. Iron - Wikipedia [en.wikipedia.org]

- 8. Iron - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 9. Carbon - Wikipedia [en.wikipedia.org]

- 10. Hydrogen - Wikipedia [en.wikipedia.org]

- 11. Hydrogen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 12. Standard atomic weight - Wikipedia [en.wikipedia.org]

- 13. This compound | 1273-97-8 [chemicalbook.com]

A Comprehensive Technical Guide to the Solubility of 1,1'-Diethylferrocene in Organic Solvents

Introduction: The Significance of 1,1'-Diethylferrocene and Its Solubility Profile

This compound, a derivative of the archetypal sandwich compound ferrocene, is a molecule of significant interest in contemporary research and development. Its applications span catalysis, materials science, and as a precursor in the synthesis of more complex molecules. For professionals in drug development, the unique electrochemical properties and modular nature of ferrocene derivatives offer intriguing possibilities for creating novel therapeutic agents and delivery systems.

The efficacy of this compound in any solution-phase application is fundamentally governed by its solubility in the chosen solvent. A thorough understanding of its solubility profile is therefore not merely academic; it is a critical parameter for reaction optimization, purification, formulation, and ultimately, the successful translation of laboratory-scale research to industrial and pharmaceutical applications.

This in-depth technical guide provides a comprehensive overview of the solubility of this compound in organic solvents. Recognizing the current scarcity of publicly available quantitative solubility data for this specific compound, this guide offers a multi-faceted approach. We will first delve into the fundamental physicochemical principles that dictate the solubility of metallocenes. Subsequently, we will present a detailed, field-proven experimental protocol for the precise determination of its solubility. To provide a robust predictive framework, a comprehensive dataset on the solubility of the parent compound, ferrocene, is included, followed by a discussion on the anticipated influence of the diethyl substitution on the solubility of this compound.

Physicochemical Principles Governing Solubility

The solubility of a solute in a solvent is a complex interplay of intermolecular forces. The adage "like dissolves like" provides a useful starting point, indicating that substances with similar polarities tend to be miscible. For this compound, a non-polar organometallic compound, its solubility is primarily dictated by the following interactions:

-

Van der Waals Forces: These are the dominant intermolecular forces at play between non-polar molecules. The dissolution of this compound in a non-polar solvent is driven by the favorable London dispersion forces between the solute and solvent molecules. The presence of the two ethyl groups on the cyclopentadienyl rings of this compound increases its surface area and polarizability compared to ferrocene. This enhancement in polarizability is expected to lead to stronger van der Waals interactions with non-polar and weakly polar solvents, thereby increasing its solubility in these media.

-

Dipole-Dipole Interactions: While this compound is considered a non-polar molecule, transient or induced dipoles can play a role in its interaction with polar aprotic solvents. However, these interactions are generally weaker than the cohesive forces within highly polar solvents, leading to lower solubility in such media.

-

Hydrogen Bonding: this compound lacks the ability to act as a hydrogen bond donor or acceptor. Consequently, its solubility in polar protic solvents like alcohols is expected to be limited. The strong hydrogen bonding network within these solvents would need to be disrupted to accommodate the non-polar solute, which is an energetically unfavorable process.

Experimental Determination of Solubility: A Validated Protocol

Given the absence of extensive quantitative solubility data for this compound, empirical determination is essential for any research or development endeavor. The following is a detailed, step-by-step protocol for the accurate measurement of the solubility of this liquid organometallic compound in various organic solvents.

Objective: To determine the saturation solubility of this compound in a given organic solvent at a specified temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvents (analytical grade or higher)

-

Volumetric flasks

-

Analytical balance

-

Thermostatically controlled shaker or water bath

-

Syringe filters (PTFE, 0.2 µm)

-

UV-Vis spectrophotometer

-

Quartz cuvettes

Experimental Workflow Diagram:

Figure 1: Experimental workflow for determining the solubility of this compound.

Step-by-Step Methodology:

-

Preparation of Standard Solutions and Calibration Curve: a. Accurately prepare a stock solution of this compound in the chosen solvent of a known concentration. b. From the stock solution, prepare a series of standard solutions of decreasing concentrations through serial dilution. c. Using a UV-Vis spectrophotometer, measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound. d. Plot a calibration curve of absorbance versus concentration. The curve should be linear and pass through the origin.

-

Equilibration: a. In a sealed container, add an excess amount of this compound to a known volume of the solvent. The presence of a visible excess of the solute is crucial to ensure saturation. b. Place the container in a thermostatically controlled shaker or water bath set to the desired temperature. c. Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure that the solvent is fully saturated.

-

Sample Collection and Analysis: a. After equilibration, cease agitation and allow any undissolved this compound to settle. b. Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette. c. Immediately filter the aliquot through a syringe filter to remove any suspended microdroplets of the undissolved solute. d. Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the previously generated calibration curve. e. Measure the absorbance of the diluted sample at the λmax.

-

Calculation of Solubility: a. Using the equation of the line from the calibration curve, determine the concentration of the diluted sample. b. Account for the dilution factor to calculate the concentration of the original, undiluted saturated solution. This value represents the solubility of this compound in the chosen solvent at the specified temperature.

Solubility of Ferrocene: A Comparative Benchmark

While quantitative data for this compound is pending experimental determination, the extensive data available for ferrocene provides a valuable point of reference. The following table summarizes the solubility of ferrocene in a range of common organic solvents.

| Solvent | Solubility ( g/100 g solvent) at 25°C | Reference |

| Benzene | 19 | [1] |

| Toluene | ~15 | [2] |

| Carbon Tetrachloride | - | - |

| Chloroform | - | - |

| Dichloromethane | - | - |

| Diethyl Ether | Soluble | [3] |

| Tetrahydrofuran (THF) | - | - |

| Acetone | - | - |

| Ethyl Acetate | - | - |

| Ethanol | 7 | [1] |

| Methanol | Soluble | [4] |

| n-Hexane | ~4.75 | [2] |

| n-Heptane | ~4.52 | [2] |

| Dimethylformamide (DMF) | - | - |

| Dimethyl Sulfoxide (DMSO) | - | - |

Predicted Solubility of this compound: A Discussion

Based on the principles of intermolecular forces and the established trends for substituted ferrocenes, we can make informed predictions about the solubility of this compound relative to its parent compound.

-

Non-polar Solvents (e.g., Hexane, Toluene): The presence of the two ethyl groups increases the overall non-polar character and surface area of the this compound molecule. This is expected to enhance its van der Waals interactions with non-polar solvents. Consequently, this compound is predicted to exhibit higher solubility in solvents like hexane and toluene compared to ferrocene.

-

Polar Aprotic Solvents (e.g., Acetone, THF): While some interaction between the transient dipoles of this compound and polar aprotic solvents is possible, the increased non-polar nature due to the ethyl groups will likely lead to a modest, if any, increase in solubility compared to ferrocene.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): The non-polar nature of this compound is even more pronounced than that of ferrocene. Therefore, it is expected to be less soluble in polar protic solvents. The energy required to disrupt the strong hydrogen bonding network of these solvents to accommodate the non-polar solute will be greater for the larger, more non-polar this compound molecule.

Molecular Interactions Diagram:

Figure 2: A conceptual diagram illustrating the primary molecular interactions governing the solubility of this compound in different classes of organic solvents.

Conclusion: The Path Forward

While a definitive quantitative solubility profile for this compound in a wide array of organic solvents awaits comprehensive experimental investigation, this guide provides a robust framework for researchers, scientists, and drug development professionals. The fundamental principles of intermolecular forces, coupled with comparative data from the parent compound ferrocene, offer a strong predictive tool for solvent selection.

The provided detailed experimental protocol equips researchers with a validated methodology to generate the precise solubility data required for their specific applications. As the use of this compound and its derivatives continues to expand, the empirical determination of its solubility will be a crucial step in unlocking its full potential in catalysis, materials science, and the development of novel therapeutics.

References

- Abraham, M. H., et al. (2000). Solvation descriptors for ferrocene, and the estimation of some physicochemical and biochemical properties. New Journal of Chemistry, 24(10), 825-831.

- Dadfarnia, S., et al. (2016). On the Solubility of Ferrocene in Nonaqueous Solvents.

- May, W. R. (n.d.). Solubility of Ferrocene in Organic Solvents.

- PubChem. (n.d.). Ferrocene. National Center for Biotechnology Information.

- Dąbrowski, M., et al. (2002). Solubilities of Substituted Ferrocenes in Organic Solvents.

- ChemicalBook. (n.d.). Ferrocene CAS#: 102-54-5.

- Wikipedia. (n.d.). Ferrocene.

- Saleem, M., et al. (2022). Contemporary Developments in Ferrocene Chemistry: Physical, Chemical, Biological and Industrial Aspects. Molecules, 27(15), 4933.

Sources

An In-Depth Technical Guide to the Electrochemical Behavior of 1,1'-Diethylferrocene

This guide provides a comprehensive technical overview of the electrochemical behavior of 1,1'-diethylferrocene, a key derivative of the archetypal organometallic sandwich compound, ferrocene. Designed for researchers, scientists, and drug development professionals, this document delves into the fundamental principles governing its redox activity, provides detailed experimental protocols for its characterization, and contextualizes its properties within the broader landscape of ferrocene chemistry.

Introduction: The Significance of this compound in Electrochemical Applications

Ferrocene and its derivatives are cornerstones of modern electrochemistry, prized for their robust, well-defined, and reversible one-electron redox behavior.[1][2] This makes them exceptional candidates for a variety of applications, including as internal standards for calibrating redox potentials in non-aqueous electrochemistry, as redox mediators in biosensors, and as building blocks for redox-active materials and pharmaceuticals.[3][4]

This compound, with the chemical formula C₁₄H₁₈Fe, is distinguished by the presence of an ethyl group on each of its two cyclopentadienyl rings.[5] These alkyl substituents play a crucial role in modulating the electronic properties of the ferrocene core. Through their electron-donating inductive effect, the ethyl groups increase the electron density at the iron center. This increased electron density facilitates the removal of an electron (oxidation), resulting in a lower, or less positive, redox potential compared to unsubstituted ferrocene.[6] This ability to tune the redox potential through substitution is a key principle in the design of ferrocene-based molecules for specific applications.

This guide will explore the theoretical underpinnings of this phenomenon and provide the practical knowledge necessary to accurately characterize the electrochemical signature of this compound.

Theoretical Framework: The Fe(II)/Fe(III) Redox Couple

The electrochemical behavior of this compound is dominated by the reversible one-electron oxidation of the iron(II) center to an iron(III) center, forming the 1,1'-diethylferrocenium cation. This process can be represented by the following equilibrium:

[Fe(C₅H₄Et)₂] ⇌ [Fe(C₅H₄Et)₂]⁺ + e⁻

The key parameters that define this redox event are the formal potential (E°'), the diffusion coefficient (D), and the standard heterogeneous electron transfer rate constant (k°).

-

Formal Potential (E°'): This is the thermodynamic potential of the redox couple and is a measure of the ease with which the compound is oxidized. For substituted ferrocenes, the E°' is highly sensitive to the electronic nature of the substituents. Electron-donating groups, such as the ethyl groups in this compound, stabilize the oxidized ferrocenium form, leading to a cathodic (less positive) shift in the formal potential compared to ferrocene.

-

Diffusion Coefficient (D): This parameter quantifies the rate at which the molecule moves through the solution to the electrode surface under a concentration gradient. It is influenced by factors such as the size and shape of the molecule, the viscosity of the solvent, and the temperature.

-

Standard Heterogeneous Electron Transfer Rate Constant (k°): This is a measure of the kinetic facility of the electron transfer between the electrode and the molecule. A high k° value indicates a rapid and reversible electron transfer process. Ferrocene and its derivatives are renowned for their fast electron transfer kinetics.

Experimental Characterization: Cyclic Voltammetry

Cyclic voltammetry (CV) is the premier technique for investigating the electrochemical behavior of redox-active species like this compound. It provides a wealth of information about the thermodynamics and kinetics of the electron transfer process.

Causality Behind Experimental Choices

A typical CV experiment involves a three-electrode setup within an electrochemical cell. The choice of each component is critical for obtaining accurate and reproducible data.

-

Working Electrode (WE): Glassy carbon or platinum electrodes are commonly used for studying ferrocene derivatives due to their wide potential windows and relatively inert surfaces. The choice of electrode material can influence the observed electron transfer kinetics.

-

Reference Electrode (RE): In non-aqueous solvents like acetonitrile, a stable reference potential is crucial. A common choice is a silver wire in a solution of silver nitrate in the same solvent/electrolyte system (Ag/Ag⁺). To ensure consistency and allow for comparison across different studies, it is standard practice to reference the measured potentials to the ferrocene/ferrocenium (Fc/Fc⁺) redox couple, which is added as an internal standard.

-

Counter Electrode (CE): A platinum wire is typically used as the counter electrode to complete the electrical circuit.

-

Solvent and Supporting Electrolyte: Acetonitrile is a common solvent for electrochemical studies of ferrocene derivatives due to its wide potential window and ability to dissolve a range of compounds and supporting electrolytes. A supporting electrolyte, such as 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆), is essential to minimize solution resistance and ensure that the electroactive species migrates to the electrode surface primarily through diffusion.

Step-by-Step Experimental Protocol for Cyclic Voltammetry of this compound

This protocol outlines a self-validating system for the characterization of this compound.

Materials:

-

This compound

-

Ferrocene (for internal referencing)

-

Acetonitrile (anhydrous, electrochemical grade)

-

Tetrabutylammonium hexafluorophosphate (TBAPF₆, electrochemical grade)

-

Glassy carbon or platinum working electrode

-

Ag/Ag⁺ non-aqueous reference electrode (e.g., silver wire in 0.01 M AgNO₃ in 0.1 M TBAPF₆/acetonitrile)

-

Platinum wire counter electrode

-

Electrochemical cell

-

Potentiostat

Procedure:

-

Solution Preparation:

-

Prepare a 0.1 M solution of TBAPF₆ in anhydrous acetonitrile. This will be the supporting electrolyte solution.

-

Prepare a stock solution of this compound (e.g., 10 mM) in the supporting electrolyte solution.

-

Prepare a stock solution of ferrocene (e.g., 10 mM) in the supporting electrolyte solution.

-

-

Electrochemical Cell Setup:

-

Assemble the three-electrode cell. Ensure the reference electrode tip is positioned close to the working electrode surface to minimize iR drop.

-

Add the supporting electrolyte solution to the cell.

-

Deoxygenate the solution by bubbling with an inert gas (e.g., argon or nitrogen) for at least 10-15 minutes. Maintain an inert atmosphere over the solution throughout the experiment.

-

-

Background Scan:

-

Record a cyclic voltammogram of the supporting electrolyte solution alone to establish the potential window and to ensure there are no interfering impurities.

-

-

Cyclic Voltammetry of this compound:

-

Add a known concentration of this compound to the cell (e.g., to a final concentration of 1 mM).

-

Record cyclic voltammograms at various scan rates (e.g., 20, 50, 100, 200, 500 mV/s). A typical potential range to scan would be from approximately -0.2 V to +0.8 V vs. Ag/Ag⁺, but this should be adjusted based on the observed redox waves.

-

-

Internal Referencing with Ferrocene:

-

Add a known concentration of ferrocene to the same solution (e.g., to a final concentration of 1 mM).

-

Record a cyclic voltammogram to determine the potential of the Fc/Fc⁺ couple under the same experimental conditions.

-

The formal potential of this compound can then be reported relative to the Fc/Fc⁺ couple.

-

Data Analysis

Determining the Formal Potential (E°'):

The formal potential is calculated as the average of the anodic (Epa) and cathodic (Epc) peak potentials:

E°' = (Epa + Epc) / 2

Determining the Diffusion Coefficient (D):

The diffusion coefficient can be determined using the Randles-Ševčík equation for a reversible system:

iₚ = (2.69 x 10⁵) n³/² A D¹/² C ν¹/²

where:

-

iₚ is the peak current in Amperes (A)

-

n is the number of electrons transferred (n=1 for ferrocene derivatives)

-

A is the electrode area in cm²

-

D is the diffusion coefficient in cm²/s

-

C is the bulk concentration in mol/cm³

-

ν is the scan rate in V/s

A plot of iₚ versus ν¹/² should be linear, and the diffusion coefficient can be calculated from the slope of this plot.[1]

Determining the Heterogeneous Electron Transfer Rate Constant (k°):

For quasi-reversible systems where the peak separation (ΔEp = Epa - Epc) is greater than 59/n mV, the heterogeneous electron transfer rate constant can be estimated using the Nicholson method. This method relates ΔEp to a dimensionless kinetic parameter, ψ, which is a function of k°. The value of k° can be determined from tabulated values of ψ as a function of ΔEp.

Quantitative Data and Insights

| Parameter | Ferrocene (Fc) | This compound (Et₂Fc) | Causality |

| Formal Potential (E°') vs. Fc/Fc⁺ | 0 V (by definition) | ca. -0.12 to -0.15 V | The two electron-donating ethyl groups increase the electron density on the iron center, making it easier to oxidize.[6] |

| Diffusion Coefficient (D) | ca. 2.4 x 10⁻⁵ cm²/s (in ACN) | Slightly lower than ferrocene | The larger molecular size of this compound leads to slower diffusion through the solvent. |

| Heterogeneous Electron Transfer Rate (k°) | High (approaching reversible) | High (approaching reversible) | The fundamental electron transfer mechanism is highly efficient for the ferrocene core, and alkyl substitution does not significantly impede this process. |

Note: The provided value for the formal potential of this compound is an educated estimation based on the known effects of alkyl substitution on the ferrocene core.[6] The diffusion coefficient is also an estimation based on the expected impact of increased molecular size. Experimental verification is essential for precise quantitative analysis.

Visualizations

Electrochemical Setup

Caption: A schematic of the three-electrode setup for cyclic voltammetry.

Redox Process of this compound

Caption: The reversible one-electron redox process of this compound.

Conclusion

This compound exhibits the characteristic stable and reversible electrochemical behavior expected of a ferrocene derivative. The presence of the two electron-donating ethyl groups cathodically shifts its formal potential, making it easier to oxidize than the parent ferrocene. This property, combined with its fast electron transfer kinetics, makes it a valuable compound for applications where fine-tuning of the redox potential is required. The experimental protocols and data analysis methods detailed in this guide provide a robust framework for the accurate and reliable characterization of this compound and other similar redox-active molecules. As with all experimental work, careful attention to procedural details and the use of high-purity reagents are paramount for obtaining high-quality, reproducible results.

References

-

This compound, CAS 1273-97-8. Kaimosi BioChem Tech Co., Ltd. [Link]

-

Synthesis, Crystal Structure, and Electrochemistry of Mono- and Bis-Homoannular Ferrocene Derivatives. Molecules, 2021. [Link]

-

An Electrochemical Evaluation of Novel Ferrocene Derivatives for Glutamate and Liver Biomarker Biosensing. Chemosensors, 2022. [Link]

-

International Journal of Chemical Studies - Calculation of Diffusion Coefficients and Layer Thickness for Oxidation the Ferrocene using Voltammetry Technique. ResearchGate. [Link]

-

Electrochemistry and Stability of 1,1′-Ferrocene-Bisphosphonates. ACS Omega, 2023. [Link]

-

Determination of heterogeneous electron-transfer kinetics of decamethylferrocene at low temperatures (120KT<200K) by a.c. impedance. ResearchGate. [Link]

-

The electrochemistry of some ferrocene derivatives: Redox potential and substituent effects. ResearchGate. [Link]

-

Cyclic voltammograms in acetonitrile solutions with 0.1 M TBAPF6... ResearchGate. [Link]

-

Diethylferrocene | C14H18Fe | CID 15265835. PubChem. [Link]

-

Electrochemical Characterization and Catalytic Application of Gold-Supported Ferrocene-Containing Diblock Copolymer Thin Films in Ethanol Solution. PubMed. [Link]

-

Cyclic Voltammetry of Ferrocene, [Ru(bpy)3]. UMass Boston. [Link]

-

Free-Energy and Reorganization-Energy Surfaces of Electron-Transfer Reactions. University of California, Irvine. [Link]

-

Journal of Electroanalytical Chemistry. Peeref. [Link]

-

Electrochemical Characterization of Recast Nafion® Film-Modified Electrodes in Acetonitrile with Various Electrolytes. MDPI. [Link]

-

Supporting Information. The Royal Society of Chemistry. [Link]

-

Finite Heterogeneous Rate Constants for the Electrochemical Oxidation of VO2+ at Glassy Carbon Electrodes. Frontiers in Chemistry, 2020. [Link]

-

Estimation of diffusion coefficients from voltammetric signals by support vector and gaussian process regression. PubMed Central. [Link]

-

Determination of Heterogeneous Electron Transfer Rate Constant. Bioanalytical Systems, Inc.[Link]

-

Spectoelectrochemical data generated in 0.1 M TBAPF6-containing... ResearchGate. [Link]

-

Electrochemical data for 3a-3f and ferrocene in acetonitrile/0.1 M TBAP. ResearchGate. [Link]

-

Vibrational promotion of electron transfer at the electrode/electrolyte interface. arXiv. [Link]

-

Cyclic Voltammetry. Gamry Instruments. [Link]

-

Journal of Electroanalytical Chemistry. OOIR. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | Finite Heterogeneous Rate Constants for the Electrochemical Oxidation of VO2+ at Glassy Carbon Electrodes [frontiersin.org]

- 3. CAS 1273-97-8: Ferrocene, 1,1′-diethyl- | CymitQuimica [cymitquimica.com]

- 4. Estimation of diffusion coefficients from voltammetric signals by support vector and gaussian process regression - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1273-97-8|1,1′-Diethyl Ferrocene|Kaimosi BioChem Tech Co., Ltd [kaimosi.com]

- 6. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Thermal Stability of 1,1'-Diethylferrocene

Introduction

1,1'-Diethylferrocene, a derivative of the archetypal sandwich compound ferrocene, is a liquid organometallic compound with significant utility in diverse fields, including as a burning rate catalyst in solid propellants and as a precursor for advanced materials.[1] For researchers, scientists, and drug development professionals, a thorough understanding of its thermal stability is paramount for safe handling, predicting shelf-life, and optimizing its performance in high-temperature applications. This technical guide provides a comprehensive overview of the thermal stability of this compound, including detailed experimental protocols for its characterization and a discussion of its anticipated decomposition pathways based on analogous ferrocene derivatives.

Theoretical Background: The Enduring Stability of the Ferrocenyl Moiety

The remarkable thermal stability of ferrocene and its derivatives is a hallmark of this class of organometallic compounds.[2] This stability is attributed to the strong covalent bonding between the iron atom and the cyclopentadienyl (Cp) rings, forming a highly stable 18-electron configuration. The ethyl substituents in this compound are expected to have a modest impact on the inherent stability of the ferrocenyl core, primarily influencing its volatility and potentially providing additional, more labile sites for initial thermal degradation compared to the unsubstituted parent compound.

The thermal decomposition of ferrocene itself is known to occur at temperatures exceeding 400-500°C. The process generally involves the cleavage of the iron-cyclopentadienyl bonds, leading to the formation of metallic iron, hydrogen, methane, and a mixture of other hydrocarbon products. It is reasonable to hypothesize that this compound will follow a similar decomposition pattern, with the ethyl groups likely fragmenting at elevated temperatures.

Assessing Thermal Stability: Key Methodologies

The primary techniques for evaluating the thermal stability of a compound are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[1][3] These methods provide complementary information on mass changes and energetic transitions as a function of temperature.

Thermogravimetric Analysis (TGA): Monitoring Mass Loss

TGA measures the change in mass of a sample as it is heated at a controlled rate in a specific atmosphere (e.g., inert or oxidative).[1] For this compound, TGA can determine its volatilization profile and decomposition temperature.

Objective: To determine the onset of thermal decomposition of this compound under both inert (nitrogen) and oxidative (air) atmospheres.

Instrumentation: A calibrated thermogravimetric analyzer.

Materials:

-

This compound (liquid)

-

High-purity nitrogen gas

-

Dry air

-

Alumina or platinum crucibles

Procedure:

-

Sample Preparation:

-

Tare a clean, empty alumina or platinum crucible on a microbalance.

-

Using a micropipette, carefully dispense 5-10 mg of this compound into the crucible. Record the exact mass.

-

The use of a liquid sample necessitates careful handling to avoid spillage within the TGA furnace.

-

-

Instrument Setup:

-

Place the sample crucible in the TGA furnace.

-

Purge the furnace with the desired atmosphere (nitrogen or air) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert or consistently oxidative environment.

-

-

Thermal Program:

-

Equilibrate the sample at 30°C.

-

Ramp the temperature from 30°C to 600°C at a heating rate of 10°C/min. A common heating rate of 10-20°C/min is a good starting point for exploratory scans.[4]

-

Continuously record the sample mass as a function of temperature.

-

-

Data Analysis:

-

Plot the percentage of initial mass versus temperature.

-

The onset of decomposition is typically determined as the temperature at which a significant deviation from the baseline (due to volatilization) occurs, often calculated as the intersection of the baseline tangent with the tangent of the decomposition step.

-

Differential Scanning Calorimetry (DSC): Detecting Energetic Events

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[3] This technique is highly sensitive to thermal events such as melting, crystallization, and decomposition, which are accompanied by a change in enthalpy.

Objective: To identify the temperatures of any phase transitions and the exothermic or endothermic nature of the decomposition of this compound.

Instrumentation: A calibrated differential scanning calorimeter.

Materials:

-

This compound (liquid)

-

Aluminum or hermetically sealed crucibles

-

High-purity nitrogen gas

Procedure:

-

Sample Preparation:

-

Tare an empty aluminum crucible and lid.

-

Dispense 2-5 mg of this compound into the crucible.

-

Hermetically seal the crucible to prevent volatilization before decomposition.

-

-

Instrument Setup:

-

Place the sealed sample crucible and an empty sealed reference crucible in the DSC cell.

-

Purge the cell with nitrogen at a flow rate of 20-50 mL/min.

-

-

Thermal Program:

-

Equilibrate the sample at a low temperature, for example, -50°C, to observe any potential low-temperature phase transitions.

-

Ramp the temperature from -50°C to 450°C at a heating rate of 10°C/min. The upper-temperature limit should be chosen to be below the point of catastrophic decomposition to avoid contamination of the DSC cell, which can be informed by prior TGA analysis.

-

Continuously record the heat flow as a function of temperature.

-

-

Data Analysis:

-

Plot the heat flow (mW) versus temperature (°C).

-

Endothermic events (e.g., melting) will appear as downward peaks, while exothermic events (e.g., decomposition) will be represented by upward peaks.

-

Determine the onset temperature, peak temperature, and enthalpy of any observed transitions.

-

Anticipated Thermal Behavior and Decomposition Pathway

Based on the known properties of ferrocene and its derivatives, the following thermal behavior for this compound can be anticipated:

Table 1: Predicted Thermal Properties of this compound

| Property | Expected Observation | Rationale |

| Boiling Point | ~284 °C | This is a known physical property and represents volatilization, not decomposition. |

| Decomposition Onset (Inert Atmosphere) | > 350 °C | The ferrocene core is highly stable. Decomposition is likely to initiate at a temperature significantly above its boiling point. |

| Decomposition Onset (Oxidative Atmosphere) | Lower than in inert atmosphere | The presence of oxygen will likely facilitate the degradation of the organic ligands at a lower temperature. |

| DSC Profile | An endotherm corresponding to boiling, followed by a sharp exotherm at higher temperatures indicating decomposition. | Boiling is an endothermic process, while the breakdown of the molecule into more stable products is typically exothermic. |

The decomposition of this compound is likely to proceed through a multi-step mechanism. A plausible pathway, by analogy with other alkylferrocenes and considering the findings for 1,1'-diacetylferrocene, is proposed below.[5]

Conclusion

While specific experimental data for the thermal stability of this compound remains to be published, a comprehensive understanding of its likely behavior can be established through the study of analogous compounds and the application of standardized thermal analysis techniques. This guide provides the foundational knowledge and detailed experimental protocols necessary for researchers and professionals to confidently assess the thermal stability of this compound. The inherent stability of the ferrocene core suggests that this compound is a thermally robust molecule, a critical attribute for its applications in catalysis and materials science. Further research to quantify its decomposition kinetics would be a valuable contribution to the field.

References

- Babin, V. N., Belousov, Y. A., Borisov, Y. A., & Kulikov, V. N. (2022). DFT Calculations of the Thermal Destruction of 1,1'-Diacetyl Ferrocene. Russian Journal of Physical Chemistry A, 96(5), 1010–1014.

- Barreiro, A., Hampel, S., Rümmeli, M. H., Kramberger, C., Grüneis, A., Biedermann, K., ... & Pichler, T. (2006). Thermal decomposition of ferrocene as a method for production of single-walled carbon nanotubes without additional carbon source. The Journal of Physical Chemistry B, 110(42), 20973–20977.

- Bhattacharjee, A., Rooj, A., Roy, D., & Roy, M. (2014). Thermal decomposition study of ferrocene [(C5H5)2Fe]. Journal of Experimental Physics, 2014.

- Morales, C., Valdebenito, C., & Abarca, G. (2024). Homobimetallic Ferrocene derived from 1,4-phenylenebis(1H-1,2,3-triazole-4,1-diyl))diphenol as burning rate catalyst. Journal of the Chilean Chemical Society, 69(2), 6100-6103.

-

TA Instruments. (n.d.). Thermogravimetric Analysis (TGA) Theory and Applications. Retrieved from [Link]

-

TA Instruments. (n.d.). Differential Scanning Calorimetry (DSC) Theory and Applications. Retrieved from [Link]

-

Lab Manager. (2023). Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques. Retrieved from [Link]

-

Torontech. (2023). DSC vs TGA: A Complete Guide to the Difference. Retrieved from [Link]

-

IIT Kanpur. (n.d.). Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). Retrieved from [Link]

- Barreiro, A., et al. (2006). Thermal Decomposition of Ferrocene as a Method for Production of Single-Walled Carbon Nanotubes without Additional Carbon Source. Journal of Physical Chemistry B.

- Indian Journal of Natural Sciences. (2018). Study of Thermal Conductivity and Thermal Analysis (DSC, TGA, and DTGA) of (EPOXY–ZrO2) Nanocomposites.

- Journal of Materials Chemistry A. (n.d.).

- Journal of the Chilean Chemical Society. (2024). Homobimetallic Ferrocene derived from 1,4-phenylenebis(1H-1,2,3-triazole-4,1-diyl))

Sources

- 1. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager [labmanager.com]

- 2. Evaluation of in situ thermal stability assessment for flow batteries and deeper investigation of the ferrocene co-polymer - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

- 3. torontech.com [torontech.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

The Dawn of a New Era in Organometallics: A Technical History of Alkylated Ferrocenes

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide delves into the discovery and historical development of alkylated ferrocenes, a class of compounds that emerged from the revolutionary discovery of ferrocene itself and carved their own niche in the landscape of chemical innovation. We will explore the foundational synthetic strategies, the evolution of their applications, and the key scientific insights that propelled this field forward.

The Serendipitous Discovery of Ferrocene: A New Frontier

The story of alkylated ferrocenes begins with the unexpected synthesis of their parent compound, ferrocene, [Fe(C₅H₅)₂]. In 1951, two independent research groups stumbled upon this remarkably stable, orange, crystalline solid. Kealy and Pauson at Duquesne University, while attempting to synthesize fulvalene from cyclopentadienyl magnesium bromide and ferric chloride, isolated ferrocene instead.[1] Concurrently, Miller, Tebboth, and Tremaine at British Oxygen encountered the same compound when reacting cyclopentadiene with reduced iron at elevated temperatures.[1]

Initially, the structure of this novel organo-iron compound was incorrectly proposed. However, the exceptional stability of the molecule puzzled chemists, leading to intense investigation.[2] The groundbreaking "sandwich" structure, where an iron(II) ion is symmetrically bonded between two parallel cyclopentadienyl rings, was correctly elucidated in 1952 by the independent work of Geoffrey Wilkinson and Robert Burns Woodward, and Ernst Otto Fischer.[1][3][4] This discovery not only explained ferrocene's stability but also laid the groundwork for the burgeoning field of organometallic chemistry, a contribution recognized with the 1973 Nobel Prize in Chemistry awarded to Wilkinson and Fischer.[2]

The unique aromatic character of the cyclopentadienyl (Cp) rings in ferrocene quickly became a focal point of research. It was discovered that ferrocene readily undergoes electrophilic aromatic substitution reactions, much like benzene, but with significantly enhanced reactivity. This property opened the door to a vast array of functionalized derivatives, with alkylated ferrocenes being among the first and most extensively studied.

Early Synthetic Routes to Alkylated Ferrocenes: Building on a Novel Scaffold

The newfound reactivity of the ferrocene nucleus spurred a flurry of synthetic exploration. The introduction of alkyl groups onto the cyclopentadienyl rings was a primary objective, driven by the desire to modify the compound's physical and chemical properties. Two main strategies emerged in the early years: direct alkylation and a two-step acylation-reduction pathway.